2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2'-oxiran]-8-yl)ethyl)isonicotinonitrile
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Overview
Description
2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile is a complex organic compound featuring a unique bicyclic structure. This compound is part of the azabicyclo family, which is known for its significant potential in drug discovery and synthetic chemistry .
Mechanism of Action
Target of Action
It’s known that the 8-azabicyclo[321]octane scaffold, which is a central part of this compound, is the core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
It’s known that n-boc-protected 8-azaspiro[bicyclo[321]octane-3,2’-oxirane] reacts with primary aliphatic amines through the opening of the epoxide ring, forming corresponding amino alcohols . These are then converted into N-chloroacetyl derivatives .
Biochemical Pathways
It’s known that the 8-azabicyclo[321]octane scaffold is used in the synthesis of tropane alkaloids , suggesting that it may affect the same or similar biochemical pathways.
Result of Action
It’s known that the 8-azabicyclo[321]octane scaffold is used in the synthesis of tropane alkaloids , which have a wide array of biological activities .
Action Environment
It’s known that the synthesis of the 8-azabicyclo[321]octane scaffold involves stereochemical control, which could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile typically involves the construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various enantioselective methodologies, often starting from acyclic precursors that contain the necessary stereochemical information .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. These methods would need to ensure high yield and purity, often employing continuous flow chemistry and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: This reaction can introduce new functional groups, enhancing the compound’s versatility in synthetic applications.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential bioactivity suggests it could be developed into therapeutic agents for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Shares the bicyclic core but lacks the oxirane and isonicotinonitrile groups.
Tropane Alkaloids: These compounds also feature a bicyclic structure and are known for their biological activity.
Uniqueness
2-(1-(8-Azaspiro[bicyclo[3.2.1]octane-3,2’-oxiran]-8-yl)ethyl)isonicotinonitrile is unique due to its combination of the azabicyclo core with an oxirane ring and an isonicotinonitrile group. This combination enhances its potential for diverse chemical reactions and biological activities .
Properties
IUPAC Name |
2-(1-spiro[8-azabicyclo[3.2.1]octane-3,2'-oxirane]-8-ylethyl)pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-11(15-6-12(9-17)4-5-18-15)19-13-2-3-14(19)8-16(7-13)10-20-16/h4-6,11,13-14H,2-3,7-8,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNTJLBYCJOJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC(=C1)C#N)N2C3CCC2CC4(C3)CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901130401 |
Source
|
Record name | 2-(1-spiro[8-Azabicyclo[3.2.1]octane-3,2′-oxiran]-8-ylethyl)-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245647-05-5 |
Source
|
Record name | 2-(1-spiro[8-Azabicyclo[3.2.1]octane-3,2′-oxiran]-8-ylethyl)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245647-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-spiro[8-Azabicyclo[3.2.1]octane-3,2′-oxiran]-8-ylethyl)-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901130401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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